molecular formula C7H6Cl4N2O2S B14459090 N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide CAS No. 67005-80-5

N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide

Cat. No.: B14459090
CAS No.: 67005-80-5
M. Wt: 324.0 g/mol
InChI Key: XQTMIHDMEGLVAN-UHFFFAOYSA-N
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Description

N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide is a chemical compound known for its disinfectant properties. It contains a benzene ring substituted with a sulfonamide group, which in turn has two chlorine atoms attached to the nitrogen. This compound has been used in various applications due to its strong oxidizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide can be synthesized from para-toluenesulfonamide and bleaching powder or chlorine . The reaction typically involves the chlorination of para-toluenesulfonamide under controlled conditions to ensure the formation of the desired dichlorinated product.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, where para-toluenesulfonamide is treated with chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Due to its strong oxidizing nature, it can oxidize various organic and inorganic substrates.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures to prevent decomposition.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative with the amine group replacing the chlorine atoms.

Scientific Research Applications

N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonamide groups into aromatic compounds.

    Biology: Studied for its potential antimicrobial properties due to its strong oxidizing nature.

    Medicine: Investigated for its potential use as a disinfectant and antiseptic.

    Industry: Utilized in the production of disinfectants and cleaning agents.

Mechanism of Action

The mechanism by which N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide exerts its effects involves the release of chlorine atoms, which act as strong oxidizing agents. These chlorine atoms can disrupt cellular components, leading to the inactivation of microorganisms. The molecular targets include proteins and nucleic acids, which are oxidized and rendered non-functional.

Comparison with Similar Compounds

Similar Compounds

    Dichloramine-T: Another dichlorinated sulfonamide with similar disinfectant properties.

    N-Chlorosuccinimide: A chlorinating agent used in organic synthesis.

    Chloramine-T: A related compound used as a disinfectant and in organic synthesis.

Uniqueness

N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide is unique due to its specific structure, which provides a balance between stability and reactivity. Its strong oxidizing properties make it particularly effective as a disinfectant, while its sulfonamide group allows for various chemical modifications.

Properties

CAS No.

67005-80-5

Molecular Formula

C7H6Cl4N2O2S

Molecular Weight

324.0 g/mol

IUPAC Name

N,N-dichloro-4-[(dichloroamino)methyl]benzenesulfonamide

InChI

InChI=1S/C7H6Cl4N2O2S/c8-12(9)5-6-1-3-7(4-2-6)16(14,15)13(10)11/h1-4H,5H2

InChI Key

XQTMIHDMEGLVAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(Cl)Cl)S(=O)(=O)N(Cl)Cl

Origin of Product

United States

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